molecular formula C12H15Cl6N2O3P B14689772 Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester CAS No. 24241-87-0

Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester

Cat. No.: B14689772
CAS No.: 24241-87-0
M. Wt: 478.9 g/mol
InChI Key: DTVSDKLVMNWWRR-UHFFFAOYSA-N
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Description

Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphoramidic acid group attached to a pyridyl ring substituted with trichloromethyl and trichloro groups. The dipropyl ester moiety further enhances its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester typically involves the reaction of phosphoramidic acid derivatives with pyridyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired ester. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and scalability of the product. Safety measures and environmental considerations are also integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The trichloro and trichloromethyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted pyridyl compounds.

Scientific Research Applications

Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dioctyl ester
  • Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dimethyl ester

Uniqueness

Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry.

Properties

CAS No.

24241-87-0

Molecular Formula

C12H15Cl6N2O3P

Molecular Weight

478.9 g/mol

IUPAC Name

2,3,5-trichloro-N-dipropoxyphosphoryl-6-(trichloromethyl)pyridin-4-amine

InChI

InChI=1S/C12H15Cl6N2O3P/c1-3-5-22-24(21,23-6-4-2)20-9-7(13)10(12(16,17)18)19-11(15)8(9)14/h3-6H2,1-2H3,(H,19,20,21)

InChI Key

DTVSDKLVMNWWRR-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)OCCC

Origin of Product

United States

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